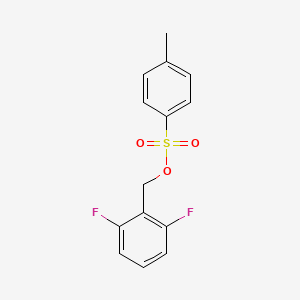![molecular formula C11H11NO3 B13555001 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is an organic compound characterized by the presence of a benzoxazole ring substituted with a methyl group and an oxirane (epoxide) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with an epoxide-containing reagent. One common method is the reaction of 2-methyl-1,3-benzoxazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide group can yield alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can result in various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: This compound also contains an epoxide group and a benzene ring, making it structurally similar to 2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole.
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Another compound with two epoxide groups and a benzene ring, used in similar applications.
Uniqueness
This compound is unique due to the presence of both a benzoxazole ring and an epoxide group.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-methyl-4-(oxiran-2-ylmethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C11H11NO3/c1-7-12-11-9(14-6-8-5-13-8)3-2-4-10(11)15-7/h2-4,8H,5-6H2,1H3 |
Clé InChI |
FTJIUEQIEHXVKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C=CC=C2OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)

![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)


![7-Methoxy-2-azaspiro[3.5]nonane](/img/structure/B13554967.png)




